molecular formula C19H14BrN5O B10890892 N-(5-bromopyridin-2-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(5-bromopyridin-2-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10890892
M. Wt: 408.3 g/mol
InChI Key: KXXPMGOXZCHBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromopyridin-2-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a bromopyridine moiety, a pyrazolopyridine core, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-(5-bromopyridin-2-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-bromopyridine with appropriate reagents to introduce the pyrazolopyridine core. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and subsequent cyclization . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(5-bromopyridin-2-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include solvents like ethanol and catalysts such as palladium on carbon (Pd/C).

Scientific Research Applications

N-(5-bromopyridin-2-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound has potential as a biochemical probe for studying enzyme interactions and cellular pathways.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The bromopyridine moiety allows it to bind to certain enzymes or receptors, modulating their activity. The pyrazolopyridine core may interact with cellular pathways, influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N-(5-bromopyridin-2-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    5-Bromopyridine-3-carboxylic acid: Similar in structure but lacks the pyrazolopyridine core.

    3-Amino-5-bromopyridine: Contains the bromopyridine moiety but differs in functional groups.

    Methyl 5-bromopyridine-2-carboxylate: Similar in having the bromopyridine moiety but differs in the ester group[][3]. The uniqueness of this compound lies in its combination of the bromopyridine moiety, pyrazolopyridine core, and carboxamide group, which confer specific chemical and biological properties.

Properties

Molecular Formula

C19H14BrN5O

Molecular Weight

408.3 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H14BrN5O/c1-25-18-15(11-22-25)14(9-16(23-18)12-5-3-2-4-6-12)19(26)24-17-8-7-13(20)10-21-17/h2-11H,1H3,(H,21,24,26)

InChI Key

KXXPMGOXZCHBBU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=NC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.